molecular formula C14H19BrClNO2 B14275880 Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]- CAS No. 137628-18-3

Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-

Cat. No.: B14275880
CAS No.: 137628-18-3
M. Wt: 348.66 g/mol
InChI Key: MWIFZWFVGGKBSC-UHFFFAOYSA-N
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Description

3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine: is a heterocyclic compound with the following chemical formula:

C11H11BrClN3O\text{C}_{11}\text{H}_{11}\text{BrClN}_3\text{O}C11​H11​BrClN3​O

. It features a pyrazolo[4,3-c]pyridine core substituted with bromine, chlorine, and a tetrahydro-2H-pyran-2-yl group.

Preparation Methods

Synthetic Routes:: The synthetic routes to prepare this compound involve the functionalization of pyridine derivatives. One approach is the bromination and chlorination of a suitable pyridine precursor. For example, starting from 2-bromo-pyridine , the addition of a tetrahydro-2H-pyran-2-yl group can be achieved through nucleophilic substitution reactions.

Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic route. Commonly used reagents include bromine, chlorine, and Lewis acids. Detailed protocols are available in the literature .

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories can synthesize this compound using established procedures.

Chemical Reactions Analysis

Reactivity::

Common Reagents::

Major Products:: The major products depend on the specific reactions performed. Examples include halogenated derivatives and cross-coupled products.

Scientific Research Applications

Chemistry::

    Building Blocks: Used in the synthesis of more complex heterocyclic compounds.

    Pharmaceuticals: Potential drug candidates due to their diverse reactivity.

Biology and Medicine::

    Biological Activity: Investigated for potential biological effects.

    Drug Discovery: Screening for activity against specific targets.

Industry::

    Fine Chemicals: Used as intermediates in chemical processes.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.

Comparison with Similar Compounds

This compound’s unique features lie in its pyrazolo[4,3-c]pyridine scaffold, which combines bromine, chlorine, and the tetrahydro-2H-pyran-2-yl group. Similar compounds include other halogenated pyridines and pyrazolo[4,3-c]pyridines.

Properties

CAS No.

137628-18-3

Molecular Formula

C14H19BrClNO2

Molecular Weight

348.66 g/mol

IUPAC Name

3-bromo-5-chloro-2-[4-(oxan-2-yloxy)butyl]pyridine

InChI

InChI=1S/C14H19BrClNO2/c15-12-9-11(16)10-17-13(12)5-1-3-7-18-14-6-2-4-8-19-14/h9-10,14H,1-8H2

InChI Key

MWIFZWFVGGKBSC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCC2=C(C=C(C=N2)Cl)Br

Origin of Product

United States

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